molecular formula C18H34O17 B018069 alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1-->6)-, hydrate (1:5) CAS No. 17629-30-0

alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1-->6)-, hydrate (1:5)

Cat. No.: B018069
CAS No.: 17629-30-0
M. Wt: 522.5 g/mol
InChI Key: UDTCJVRUNDSFKW-RHSPYTNDSA-N
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Mechanism of Action

Target of Action

D-Raffinose Pentahydrate, also known as Raffinose or D-(+)-Raffinose pentahydrate, is a trisaccharide composed of galactose, fructose, and glucose . It primarily targets beneficial probiotic bacteria like Bifidobacteria and Lactobacilli . It can also be used for differentiation and identification of Escherichia coli, Enterococcus faecium, and Streptococcus pneumoniae .

Mode of Action

Raffinose is hydrolyzed to D-galactose and sucrose by the enzyme D-galactosidase . This enzymatic action breaks down the trisaccharide into simpler sugars that can be utilized by the target organisms.

Biochemical Pathways

The hydrolysis of raffinose by D-galactosidase is a key step in carbohydrate metabolism . The resulting D-galactose and sucrose can enter glycolysis, a central metabolic pathway, where they are further broken down to produce energy.

Pharmacokinetics

As a sugar, it is expected to be water-soluble and may be absorbed in the gut and distributed throughout the body.

Result of Action

The hydrolysis of raffinose results in the production of D-galactose and sucrose, which can be used by cells for energy production . In addition, raffinose has been reported to have cell proliferative and anti-oxidative properties, and it may improve immune response .

Action Environment

The action of D-Raffinose Pentahydrate can be influenced by environmental factors such as pH and temperature, which can affect the activity of D-galactosidase and thus the hydrolysis of raffinose . Moreover, it has been used as a cryoprotectant for Caudal epididymis and zebrafish sperm, suggesting that it can function in low-temperature environments .

Biochemical Analysis

Biochemical Properties

D-Raffinose Pentahydrate plays a crucial role in biochemical reactions. It is hydrolyzed to D-galactose and sucrose by the enzyme D-galactosidase . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are primarily characterized by the transfer of a galactosyl moiety from galactinol to sucrose to form an α-1,6-galactosidic linkage .

Cellular Effects

D-Raffinose Pentahydrate has significant effects on various types of cells and cellular processes. It has been reported to have cell proliferative and anti-oxidative properties . It influences cell function by improving immune response and has healing properties .

Molecular Mechanism

The molecular mechanism of action of D-Raffinose Pentahydrate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydrolysis of this compound is completed by α-galactosidase to produce sucrose and galactose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Raffinose Pentahydrate change over time. It has been used as a cryoprotectant for Caudal epididymis and zebrafish sperm . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

D-Raffinose Pentahydrate is involved in several metabolic pathways. It is hydrolyzed to D-galactose and sucrose by D-galactosidase . This process involves the interaction of this compound with enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Raffinose is synthesized by the sequential addition of galactose units from galactinol to sucrose. The key enzymes involved in this process are galactinol synthase, raffinose synthase, and stachyose synthase . The synthesis begins with the conversion of myo-inositol into galactinol by galactinol synthase. Raffinose synthase then transfers a galactosyl moiety from galactinol to sucrose, forming raffinose .

Industrial Production Methods: In the industrial setting, raffinose can be extracted from sugar beets and other plant sources. An enzymatic preparation with α-galactosidase activity is often used to decompose raffinose from poor-quality beets during the white sugar production process . This method enhances the sucrose yield and overall sugar quality by reducing raffinose content in beet juice .

Properties

CAS No.

17629-30-0

Molecular Formula

C18H34O17

Molecular Weight

522.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

InChI

InChI=1S/C18H32O16.H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;/m1./s1

InChI Key

UDTCJVRUNDSFKW-RHSPYTNDSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O

Appearance

Assay:≥98%A crystalline solid

melting_point

80 °C

512-69-6
17629-30-0

physical_description

Pentahydrate: Solid;  [Merck Index] Solid;  [Sigma-Aldrich MSDS]
Solid

solubility

203 mg/mL

Synonyms

β-D-Fructofuranosyl-O-a-D-galactopyranosyl-(1→6)-α-D-glucopyranoside;  Raffinose Pentahydrate;  D-(+)-Raffinose Pentahydrate;  D-Raffinose Pentahydrate;  Gossypose Pentahydrate;  Melitose Pentahydrate;  Melitriose Pentahydrate;  NSC 170228 Pentahydrate;  Nit

Origin of Product

United States

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